Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate, also known as EMBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBT is a benzothiophene derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
Mechanism of Action
Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate exerts its therapeutic effects through the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound prevents the formation of microtubules, which are required for the formation of the mitotic spindle during cell division. This results in the arrest of the cell cycle and the induction of apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell division. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, this compound has been shown to have potent therapeutic effects, particularly in the treatment of cancer. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low solubility in water, which may affect its bioavailability. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, particularly its effects on tubulin polymerization. In addition, further studies are needed to determine the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases. Finally, the development of new formulations of this compound with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Synthesis Methods
Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate can be synthesized through a number of methods, including the reaction of 2-chlorobenzothiophene with 3-amino-1-methylpyrrolidin-2-one in the presence of a base, followed by esterification with ethyl chloroformate. Another method involves the reaction of 2-chlorobenzothiophene with N-methyl-3-aminopyrrolidine in the presence of a base, followed by esterification with ethyl chloroformate. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the inhibition of tubulin polymerization. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-21-16(20)14-9-10-8-11(4-5-13(10)22-14)17-12-6-7-18(2)15(12)19/h4-5,8-9,12,17H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUDPFOMDDNKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC3CCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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